Diallyldiethylammonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diethyl-bis(prop-2-enyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N.ClH/c1-5-9-11(7-3,8-4)10-6-2;/h5-6H,1-2,7-10H2,3-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMDIVZAGXCCAC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC=C)CC=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26062-80-6 | |
| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID00927061 | |
| Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-00-1 | |
| Record name | Diallyldiethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13107-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1) | |
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| Record name | N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride | |
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| Record name | Diallyldiethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Monomer Synthesis and Purification Methodologies for Diallyldiethylammonium Chloride
Chemical Synthetic Routes for Diallyldiethylammonium Chloride
The fundamental synthesis of diallyl dialkyl ammonium (B1175870) chlorides, including the diethyl variant, involves the reaction of a di(lower)alkyl amine with an allyl halide in the presence of an inorganic alkali. google.com For this compound, the primary reactants are diethylamine (B46881) , allyl chloride , and an alkali such as sodium hydroxide (B78521) .
Formation of the Tertiary Amine: One mole of diethylamine reacts with one mole of allyl chloride to form the intermediate, N-allyldiethylamine, and hydrogen chloride. The generated hydrogen chloride immediately reacts with excess diethylamine to form its hydrochloride salt.
Liberation of the Free Amine: A strong base, typically sodium hydroxide, is used to neutralize the diethylamine hydrochloride, liberating the free diethylamine to allow it to react further.
Quaternization: The N-allyldiethylamine intermediate reacts with a second mole of allyl chloride to yield the final product, this compound. google.com
To achieve a high-purity product, careful control over reaction conditions is essential. Key parameters include maintaining a low concentration of allyl chloride and a high concentration of diethylamine for as long as possible during the reaction, while carefully managing the pH, ideally within a range of 12 to 14. google.com Temperatures are typically kept low, often below 10°C, during the addition of reactants, and then may be increased to complete the reaction. google.comgoogle.com
Advancements in this compound Synthesis Methodologies
Innovations in chemical synthesis aim to improve efficiency, product purity, and environmental safety. These advancements, while documented for DADMAC, are directly applicable to the synthesis of DDEADMAC.
Traditional synthesis methods can generate toxic by-products and wastewater. Cleaner synthesis approaches focus on minimizing this environmental impact. One significant advancement is the use of water as the reaction medium instead of organic solvents like acetone, which eliminates associated waste streams. nih.govresearchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. uliege.be This method uses microwave irradiation to selectively and rapidly heat the reaction mixture. In the context of synthesizing diallyl ammonium compounds, microwave assistance offers dramatic improvements over conventional heating methods.
A key advantage is the significant reduction in reaction time. For instance, in the synthesis of the tertiary amine intermediate, microwave irradiation can shorten the reaction time from several hours to just a few minutes. nih.govresearchgate.net This rapid, selective heating under controlled low temperatures not only accelerates the reaction but also contributes to a cleaner process by minimizing the formation of by-products, wastewater, and waste gas. nih.govresearchgate.net The application of microwave technology represents a pivotal advancement for producing high-purity monomers efficiently. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Based on data for the analogous compound Diallyldimethylammonium chloride.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time (Tertiary Amine Prep) | 6 hours | 7 minutes | nih.govresearchgate.net |
| Reaction Medium | Acetone (Typical) | Water | nih.govresearchgate.net |
| Purity Improvement | Baseline (e.g., 57%) | Increased (e.g., 71%) | nih.govresearchgate.net |
| By-products | Present | Eliminated/Reduced | nih.govresearchgate.net |
Purification Techniques and Strategies for High Purity this compound Monomer
Achieving high monomer purity is critical, as impurities can negatively affect subsequent polymerization reactions. nih.gov Several techniques are employed to purify the crude DDEADMAC monomer solution.
A multi-step purification process is often utilized, which may include:
Purification of Reactants: The purity of the starting materials, particularly allyl chloride, is essential. Pre-purification of allyl chloride by washing with water can remove impurities like allyl alcohol. google.com
Vacuum Stripping: After the reaction, the mixture can be subjected to a vacuum to remove any unreacted allyl chloride and other volatile impurities. google.commanuscriptpoint.com
Steam Distillation: Steam stripping at a regulated pH is another effective method for removing volatile impurities. manuscriptpoint.com
Filtration: The primary by-product of the neutralization step is an alkali metal halide salt (e.g., sodium chloride), which precipitates out of the concentrated monomer solution and can be removed by filtration. google.comchemicalbook.com
Solvent Extraction: Liquid-liquid extraction using a solvent like trichloromethane can be used to separate and quantify volatile impurities from the aqueous monomer solution. nih.gov
Activated Carbon Treatment: Passing the monomer solution through activated carbon is a common final step to decolorize the solution and remove trace organic impurities. google.commanuscriptpoint.com
A comprehensive purification strategy combining these techniques can yield a high-purity monomer solution suitable for producing high molecular weight polymers. manuscriptpoint.com
Table 2: Common Impurities and Purification Methods Based on data for the analogous compound Diallyldimethylammonium chloride.
| Impurity | Type | Purification Method | Reference |
| Allyl Chloride | Unreacted Material | Vacuum Stripping, Steam Distillation | google.commanuscriptpoint.com |
| Diethylamine | Unreacted Material | Vacuum Stripping | google.com |
| N-Allyldiethylamine | Intermediate | Optimized reaction conditions | nih.gov |
| Allyl Alcohol | By-product | Reactant purification, Optimized synthesis | researchgate.netgoogle.com |
| Sodium Chloride | By-product | Filtration | google.comchemicalbook.com |
Polymerization Mechanisms and Kinetics of Diallyldiethylammonium Chloride
Homopolymerization of Diallyldiethylammonium Chloride
The homopolymerization of this compound, a diallyl quaternary ammonium (B1175870) salt, proceeds via a free radical addition mechanism. Unlike typical vinyl monomers which form simple linear chains, diallyl monomers undergo a distinctive cyclopolymerization process. This results in a polymer backbone containing cyclic repeating units. The polymerization is typically carried out in aqueous solution. researchgate.net
Free Radical Polymerization Initiation Mechanisms
The polymerization process is initiated by the decomposition of a free radical initiator, which generates primary radicals. libretexts.org This process can be broken down into three main steps: initiation, propagation, and termination.
Initiation: The process begins when an initiator molecule undergoes homolytic cleavage, typically induced by heat or light, to form two free radicals (I•). This radical then attacks one of the allyl double bonds of the this compound monomer (M) to form a monomer radical (M•).
Common initiators for the polymerization of diallyl monomers in aqueous solutions include water-soluble compounds such as persulfates (e.g., ammonium persulfate) and certain azo compounds (e.g., 2,2′-azobis(2-methylpropionamidine)dihydrochloride). google.comresearchgate.net The choice of initiator can influence the polymerization rate and the molecular weight of the resulting polymer. google.com
The initiation process can be represented as:
Decomposition: Initiator → 2 I•
Addition: I• + M → IM•
The ethyl groups on the nitrogen atom in this compound are larger than the methyl groups in DADMAC, which can introduce greater steric hindrance. This increased bulk may slightly hinder the approach of the initiator radical to the double bond, potentially affecting the initiation rate compared to its dimethyl analogue.
Cyclopolymerization Mechanism of this compound
Following initiation, the polymerization of this compound proceeds via a cyclopolymerization mechanism, which involves a sequence of intramolecular and intermolecular reactions. This mechanism was first proposed for diallyl monomers and accounts for the formation of soluble, linear polymers containing cyclic structures, rather than cross-linked networks that would be expected from a bifunctional monomer. atamanchemicals.com
The cyclopolymerization mechanism involves an alternating sequence of an intramolecular cyclization step and an intermolecular propagation step.
Initiation: An initiator radical adds to a this compound monomer to form an initial, uncyclized radical.
Intramolecular Cyclization (Kc): This uncyclized radical then attacks the second allyl group within the same monomer unit. This is an intramolecular chain propagation step that results in the formation of a cyclic radical. This cyclization is a key feature of diallyl monomer polymerization. nih.gov
Intermolecular Propagation (Kp): The newly formed cyclic radical then attacks a double bond on a different monomer molecule, adding it to the growing polymer chain. This intermolecular addition propagates the chain.
This alternating intra-intermolecular process repeats, building a linear polymer chain composed of cyclic repeating units. The efficiency of cyclization is high, with studies on DADMAC showing very low percentages of unreacted pendant double bonds in the final polymer. researchgate.net
The intramolecular cyclization step can theoretically lead to two different ring structures: a five-membered ring (N-substituted pyrrolidine) or a six-membered ring (N-substituted piperidine).
The formation of the five-membered pyrrolidine (B122466) ring occurs via a "head-to-tail" addition, where the radical on the first allyl group attacks the internal carbon of the second double bond. This is known as exo cyclization. acs.org Extensive studies on DADMAC have confirmed that the polymer structure is overwhelmingly composed of these five-membered pyrrolidine rings. researchgate.netatamanchemicals.com This preference is attributed to both kinetic and thermodynamic factors, with the transition state leading to the five-membered ring being more favorable. acs.orgnih.gov Stereoelectronic effects play a significant role in favoring this pathway over the alternative. nih.govacs.org
The formation of a six-membered piperidine (B6355638) ring would require the radical to attack the terminal carbon of the second double bond in an "endo" cyclization. acs.org While thermodynamically the six-membered ring might be considered more stable, it is kinetically disfavored during the radical polymerization of diallyl monomers like DADMAC. atamanchemicals.com Consequently, the presence of N-substituted piperidine structures in the final polymer is minimal to non-existent. Some studies involving similar diallyl monomers have reported the presence of both five- and six-membered rings, suggesting that reaction conditions and monomer structure can influence the ratio. e3s-conferences.org For this compound, the larger ethyl groups could potentially increase steric strain in the transition state for cyclization, but the strong kinetic preference for the five-membered ring is still expected to dominate.
Kinetic Studies of this compound Polymerization
Kinetic studies on the homopolymerization of diallyldialkylammonium chlorides reveal how factors like monomer concentration, initiator concentration, and temperature affect the rate of polymerization. Research comparing DADMAC with analogues having longer alkyl chains (propyl and amyl) shows that increasing the size of the alkyl substituent decreases the polymerization activity. mdpi.com This is primarily attributed to increased steric hindrance, which impedes the approach of monomer units to the growing polymer chain. mdpi.com
Based on this trend, the polymerization rate of this compound is expected to be slightly lower than that of DADMAC under identical conditions. The activation energy for polymerization is also expected to be slightly higher, reflecting the greater energy barrier imposed by the bulkier ethyl groups. mdpi.com
Kinetic data for the homopolymerization of DADMAC and its analogues with an ammonium persulfate (APS) initiator are presented below.
| Monomer | Rate Equation (Rp) | Apparent Activation Energy (Ea) |
|---|---|---|
| Diallyldimethylammonium chloride (DMDAAC) | Rp1 = k1 [I]0.72 [M]1.92 | 96.70 kJ/mol |
| Methyl propyl diallyl ammonium chloride (MPDAAC) | Rp2 = k2 [I]0.74 [M]1.93 | 97.25 kJ/mol |
| Methyl amyl diallyl ammonium chloride (MADAAC) | Rp3 = k3 [I]0.75 [M]1.93 | 100.23 kJ/mol |
Data derived from studies on methyl alkyl diallyl ammonium chlorides. mdpi.com
Influence of Monomer Concentration and Reaction Conditions on Polymerization Rate
The rate of polymerization of diallyl monomers, including DADEAC, is significantly affected by the initial monomer concentration. Studies on the similar monomer diallyldimethylammonium chloride (DADMAC) have shown that the polymerization rate increases with higher monomer concentrations. researchgate.net This is a common phenomenon in free-radical polymerization, where a higher concentration of monomer molecules leads to more frequent encounters with growing polymer chains, thus increasing the rate of propagation.
For the copolymerization of DADMAC with vinyl ether of monoethanolamine (VEMEA), the polymerization rate equation was found to be R_p = k[M]^2.6[I]^0.6, where [M] is the total monomer concentration and [I] is the initiator concentration. researchgate.net This high order with respect to monomer concentration suggests a complex initiation process. Similarly, for the homopolymerization of other diallyl monomers, the reaction order with respect to the monomer can be significantly higher than one, which may be attributed to the complex interactions between monomer molecules. researchgate.net
The reaction temperature also plays a critical role. As with most chemical reactions, an increase in temperature generally leads to an increase in the polymerization rate due to the higher kinetic energy of the molecules and faster decomposition of the initiator.
The relationship between monomer concentration and polymerization rate can be summarized in the following table:
| Monomer System | Monomer Concentration | Polymerization Rate | Reference |
| DADMAC/VEMEA | Increasing | Increases | researchgate.net |
| Diallyl Monomers (general) | Increasing | Increases | researchgate.net |
This table illustrates the general trend of increasing polymerization rate with increasing monomer concentration for diallyl-type monomers.
Role of Initiator Decomposition and Redox Reactions
Redox initiation systems, which involve a reducing agent and an oxidizing agent, are particularly effective for initiating polymerization at lower temperatures. cmu.edu For example, the combination of an oxidizing agent like hydrogen peroxide with a reducing agent such as an iron(II) salt can generate hydroxyl radicals that initiate polymerization. cmu.edu While specific studies on DADEAC are limited, the principles of redox initiation observed in similar systems are applicable.
Gel Effect Phenomena in this compound Polymerization
The gel effect, also known as the Trommsdorff–Norrish effect, is a phenomenon observed in free-radical polymerization that leads to an autoacceleration of the reaction rate at high monomer conversions. This effect arises from an increase in the viscosity of the polymerization medium, which hinders the diffusion of growing polymer chains. As a result, the rate of termination reactions, which rely on the collision of two polymer radicals, decreases significantly. The rate of propagation, however, is less affected as smaller monomer molecules can still diffuse to the active sites of the polymer chains.
In the inverse emulsion polymerization of DADMAC, a kinetic model that accounts for the gel effect has been used to accurately predict the polymerization rate up to high conversions. researchgate.net This indicates that as the concentration of the polymer increases within the latex particles, the viscosity rises, leading to the characteristic autoacceleration of the polymerization rate.
The onset and magnitude of the gel effect are influenced by factors such as the initial monomer concentration, the type of initiator, and the reaction temperature. Higher initial monomer concentrations can lead to an earlier onset of the gel effect due to the faster buildup of polymer in the system.
Impact of Ionic Strength and Partition Equilibria on Polymerization Kinetics
The polymerization of ionic monomers like DADEAC is particularly sensitive to the ionic strength of the reaction medium. Changes in ionic strength can affect the conformation of the growing polymer chains and the interactions between charged species, thereby influencing the polymerization kinetics.
For the inverse emulsion polymerization of DADMAC, the influence of ionic strength and partition equilibria are considered to be contributing factors to the observed third-order dependence of the polymerization rate on the monomer concentration. researchgate.net The presence of salts can alter the partitioning of the monomer and initiator between the aqueous and oil phases, as well as affect the stability of the emulsion droplets and polymer particles.
In solution polymerization, the ionic strength affects the electrostatic repulsion between the charged monomer units on the growing polymer chain. At low ionic strengths, strong electrostatic repulsion leads to a more extended or rod-like conformation of the polyelectrolyte chain. researchgate.netnih.gov As the ionic strength increases, these electrostatic repulsions are screened, causing the polymer chain to adopt a more coiled conformation. researchgate.netnih.gov This change in conformation can impact the accessibility of the active radical center to monomer molecules, thereby affecting the propagation rate constant.
The following table summarizes the effect of ionic strength on the conformation of poly(diallyldimethylammonium chloride) (PDADMAC), a close analog of PDADEAC:
| Ionic Strength | PDADMAC Conformation | Reference |
| Low | Extended/Rod-like | researchgate.netnih.gov |
| High (> 0.1 M) | Random Coil | researchgate.net |
This table illustrates the conformational changes of a similar polyelectrolyte in response to varying ionic strength.
Molecular Weight Control and Branching in Poly(this compound) Synthesis
Controlling the molecular weight and degree of branching of PDADEAC is essential for tailoring its properties for specific applications. The molecular weight of the polymer is influenced by several factors, including the monomer and initiator concentrations, temperature, and the presence of chain transfer agents.
In general, increasing the initiator concentration leads to a higher concentration of primary radicals, resulting in the formation of more polymer chains and, consequently, a lower average molecular weight. Conversely, decreasing the initiator concentration tends to produce higher molecular weight polymers. Similarly, higher monomer concentrations can lead to higher molecular weight polymers, as the rate of propagation increases relative to the rate of initiation. researchgate.net Temperature also has a significant effect; higher temperatures increase the rate of initiation more than the rate of propagation, typically leading to lower molecular weight polymers. researchgate.net
A key feature of the polymerization of diallyl monomers is the cyclopolymerization mechanism, which leads to the formation of five- or six-membered rings along the polymer backbone. However, incomplete cyclization can result in branching or cross-linking. The presence of unreacted pendant double bonds on the polymer chains can act as sites for further polymerization, leading to the formation of branched or even cross-linked structures, especially at high monomer conversions.
The synthesis of high molecular weight PDADMAC often requires the use of high-purity monomers and carefully controlled polymerization conditions to minimize chain transfer and termination reactions. researchgate.net Stepwise increases in polymerization temperature have been employed to achieve high molecular weight PDADMAC with high monomer conversion. researchgate.net
Copolymerization of this compound with Other Monomers
Copolymerization of DADEAC with other monomers is a versatile strategy to modify the properties of the resulting polymer, such as charge density, hydrophilicity, and mechanical strength.
Mechanisms of Radical Copolymerization involving this compound
The radical copolymerization of DADEAC with other vinyl monomers follows the general principles of copolymerization kinetics, where the relative reactivities of the monomers determine the composition and sequence distribution of the resulting copolymer. The reactivity of a growing polymer radical ending in a DADEAC unit towards a DADEAC monomer versus another comonomer, and vice versa, is described by the monomer reactivity ratios, r₁ and r₂.
For instance, in the copolymerization of DADMAC with acrylamide (B121943), deviations from the ideal Mayo-Lewis model have been observed. capes.gov.br The monomer reactivity ratios were found to depend on the initial comonomer composition and the total monomer concentration, which was attributed to the association of the cationic monomer and electrostatic interactions. capes.gov.br
Similarly, the copolymerization of DADMAC with fumaric acid under radical initiation results in copolymers with a random distribution of comonomer units. researchgate.net The solvent type was found to have a significant effect on the relative activities of the comonomers. In the copolymerization of DADMAC with the vinyl ether of monoethanolamine (VEMEA), DADMAC was found to be the more reactive monomer. researchgate.net
These findings highlight that electrostatic interactions, monomer association, and the nature of the comonomer and solvent all play crucial roles in the mechanism and kinetics of copolymerization involving diallyl-based cationic monomers.
Synthesis of Graft Polyelectrolytes Incorporating Diallyldimethylammonium Chloride
Graft copolymers featuring poly(DADMAC) side chains have been synthesized to combine the properties of the backbone polymer with the cationic nature of poly(DADMAC). A notable example is the synthesis of guar (B607891) gum-graft-poly(acrylamide-co-diallyldimethylammonium chloride) (GG-g-p(AM-co-DADMAC)). ncsu.edu This novel fixative was developed to adsorb hydrophobic wood resin particles onto papermaking fibers, thereby mitigating issues with resin aggregation. ncsu.edu The synthesis involves grafting poly(acrylamide-co-DADMAC) chains onto the guar gum backbone. ncsu.edu
Another example involves the microwave-assisted synthesis of poly(diallyldimethylammonium chloride) grafted polyvinylpyrrolidone (B124986) (PVP-g-pDADMAC). iaea.org This method provides an efficient route to create a novel flocculant. iaea.org The study explored the influence of various reaction parameters on the percentage of grafting. iaea.org
Lignin, a complex natural polymer, has also been used as a backbone for grafting DADMAC, often in conjunction with acrylamide (AM). nih.gov The copolymerization of lignin, AM, and DADMAC has been studied to produce cationic, water-soluble flocculants. nih.gov Research has shown that the presence of AM is crucial for the successful polymerization of DADMAC onto lignin, attributed to the lower steric hindrance of AM, which facilitates its bridging performance. nih.gov
The synthesis of an inorganic-organic hybrid flocculant, SiO₂-CTS-DMDACC, was achieved through the graft copolymerization of chitosan (B1678972) (CTS), diallyldimethylammonium chloride (DMDACC), and silicon dioxide (SiO₂). nih.gov This process aimed to overcome the limitations of single-component flocculants. nih.gov
Below is a table summarizing the synthesis of various graft polyelectrolytes incorporating DADMAC:
| Backbone Polymer | Grafted Monomer(s) | Synthesis Method | Application |
| Guar Gum | Acrylamide, Diallyldimethylammonium chloride | Not specified | Paper industry fixative ncsu.edu |
| Polyvinylpyrrolidone | Diallyldimethylammonium chloride | Microwave-assisted | Flocculant iaea.org |
| Lignin | Acrylamide, Diallyldimethylammonium chloride | Free-radical polymerization | Flocculant nih.gov |
| Chitosan | Diallyldimethylammonium chloride, Silicon dioxide | Graft copolymerization | Flocculant for papermaking wastewater nih.gov |
Synthesis of Block Copolymers with Diallyldimethylammonium Chloride Segments
The synthesis of block copolymers containing poly(DADMAC) segments allows for the creation of materials with distinct, well-defined domains, leading to unique properties and self-assembly behaviors. One approach to synthesizing poly(DADMAC)-based double hydrophilic block copolymers is through aqueous reversible addition-fragmentation chain transfer (RAFT) polymerization, also known as MADIX. diva-portal.org This controlled radical polymerization technique enables the synthesis of block copolymers with specific block lengths and low polydispersity.
Atom Transfer Radical Polymerization (ATRP) is another powerful method for synthesizing block copolymers. For instance, ABA triblock copolymers have been created using a difunctional initiator. mdpi.com While the specific synthesis of a DADMAC-containing block copolymer via ATRP was not detailed in the provided results, the general principle involves the sequential polymerization of different monomers.
Hybrid Polymerization for Organic-Inorganic Flocculants
To enhance the performance of traditional flocculants, hybrid materials combining organic polymers and inorganic components have been developed. An example of this is the preparation of an inorganic-organic hybrid flocculant composed of silicon dioxide (SiO₂), chitosan (CTS), and diallyldimethylammonium chloride (DMDACC). nih.gov This hybrid material, denoted as SiO₂-CTS-DMDACC, was synthesized via grafting copolymerization. nih.gov The introduction of DMDACC enhanced the cationic properties of the chitosan, while the SiO₂ component increased the viscosity. nih.gov The resulting hybrid flocculant demonstrated superior performance in treating papermaking wastewater compared to chitosan alone, with charge neutralization being the primary flocculation mechanism, supplemented by adsorption bridging and sweeping. nih.gov
Post-Polymerization Modification of Poly(Diallyldimethylammonium Chloride)
Controlled Crosslinking Strategies for High Molecular Weight Poly(this compound)
Controlled crosslinking of high molecular weight poly(DADMAC) is crucial for producing hydrogels with tailored properties for various applications. One method involves the use of a photochemical [2+2] cyclodimerization reaction. diva-portal.org This can be achieved by incorporating coumarin (B35378) or dimethyl maleimide (B117702) groups onto the polymer, which can then be crosslinked upon exposure to light. diva-portal.org
Another strategy for creating crosslinked poly(DADMAC) particles involves inverse static anion exchange. nih.gov In this method, neutral gel particles are first prepared from DADMAC and then suspended in a sodium hydroxide (B78521) solution. This process generates diallyldimethylammonium hydroxide (DADMAOH) particles with a significant reduction in residual chloride content. nih.gov The swelling behavior of these hydrogel particles is primarily dictated by the initial monomer concentration. nih.gov Different crosslinkers, such as methylene-bis-methacrylamide (BIS) and triallylamine-N,N',N''-tris(acrylamide) (TAAB), have been used, with TAAB allowing for the production of gels with higher swelling capacities. nih.gov
Functionalization Approaches for Poly(Diallyldimethylammonium Chloride) Derivatives
The functionalization of poly(DADMAC) allows for the introduction of new properties and applications. One approach involves the modification of poly(DADMAC) with graphene and gold phytonanoparticles to create a promising sensing material. researchgate.net This modified carbon paper has been used for the electroanalysis of Ponceau 4R in food samples. researchgate.net
Structural Characterization and Solution Behavior of Poly Diallyldiethylammonium Chloride and Its Copolymers
Advanced Spectroscopic Techniques for Poly(Diallyldiethylammonium Chloride) Characterization
The elucidation of the molecular structure and functional group composition of poly(this compound) (PDEA) and its derivatives is crucial for understanding their properties and performance in various applications. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, provide invaluable insights into the structural details of these polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of materials. In the context of poly(this compound), NMR studies have been instrumental in confirming its polymeric structure and understanding the polymerization mechanism.
The polymerization of diallyldimethylammonium chloride (DADMAC) can theoretically result in two different structures: an N-substituted piperidine (B6355638) structure or an N-substituted pyrrolidine (B122466) structure. NMR studies have been pivotal in determining that the pyrrolidine structure is the favored configuration. wikipedia.orgchemicalbook.com This was a significant finding, clarifying the actual repeating unit within the polymer chain.
¹H NMR spectra of poly(diallyldimethylammonium chloride) provide detailed information about the arrangement of protons in the polymer. For instance, the spectra of poly(diallyldimethylammonium chloride) and its derivative, poly(diallyldimethylammonium) bis(trifluoromethanesulfonyl)imide (TFSI), have been analyzed to understand the polymer's structure in different solvent environments like deuterated water and acetone. researchgate.net These studies are essential for research into polymer electrolytes, where the polymer's interaction with different ions and solvents governs its performance. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups present in a molecule. The FTIR spectrum of a substance reveals absorption bands corresponding to the vibrational frequencies of its chemical bonds.
For poly(this compound), FTIR analysis is used to confirm the presence of key functional groups and to study its interactions with other materials. The FTIR spectrum of pure poly(diallyldimethylammonium chloride) exhibits characteristic absorption bands. These include peaks around 3400 cm⁻¹, which are typically attributed to water absorption, and a series of peaks at approximately 2947, 2865, 1635, 1473, and 1418 cm⁻¹, which are due to the skeletal vibrations of the polymer itself. researchgate.net Specifically, the peaks at 1640 and 1465 cm⁻¹ have been assigned to the stretching vibrations of N⁺R₄ and C(CH₃)₂, respectively. asianpubs.org The C-N bond stretching vibration in the quaternary amine structure of PDADMAC is observed around 1137 cm⁻¹. researchgate.net
FTIR is also employed to characterize composite materials and surface modifications involving poly(this compound). For example, when used to modify cotton fabrics, FTIR spectra confirm the presence of PDADMAC on the fabric through the appearance of its characteristic peaks. researchgate.net Similarly, in the synthesis of hybrid flocculants, FTIR is used to characterize the structure of copolymers like P(aluminum chloride-co-diallyldimethylammonium chloride). mdpi.com
The following table summarizes the typical FTIR absorption bands observed for poly(diallyldimethylammonium chloride):
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | Water absorption | researchgate.net |
| 2947 | Polymer skeletal vibrations | researchgate.net |
| 2945 | Methylene (CH₂) and methyl (C-H) stretching and bending | researchgate.net |
| 2865 | Polymer skeletal vibrations | researchgate.net |
| 1640 | N⁺R₄ stretching vibrations | asianpubs.org |
| 1635 | Polymer skeletal vibrations | researchgate.net |
| 1477 | Methylene (CH₂) and methyl (C-H) stretching and bending | researchgate.net |
| 1473 | Polymer skeletal vibrations | researchgate.net |
| 1465 | C(CH₃)₂ stretching vibrations | asianpubs.org |
| 1418 | Polymer skeletal vibrations | researchgate.net |
| 1137 | C-N stretching vibration | researchgate.net |
| 961 | Methylene (CH₂) and methyl (C-H) stretching and bending | researchgate.net |
Morphological and Microstructural Analysis of Poly(this compound)-Based Materials
The surface morphology and microstructure of materials based on poly(this compound) play a critical role in their performance, particularly in applications involving surface interactions, such as in films, coatings, and membranes. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential for characterizing these features.
Scanning Electron Microscopy (SEM) for Surface and Film Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. It provides detailed information about the surface texture, shape, and size of particles or features on a sample's surface.
In the context of poly(this compound)-based materials, SEM has been used to characterize the morphology of various formulations. For instance, in the development of hybrid flocculants, SEM images revealed that a P(aluminum chloride-co-diallyldimethylammonium chloride) hybrid flocculant possessed a larger particle size and an irregular surface with more convex folds, indicating a spatial network structure, compared to a composite flocculant which had a smoother, blocky surface. mdpi.com This complex surface morphology is advantageous for adsorption processes.
Furthermore, SEM has been employed to demonstrate the creation of homogeneous and hydrophilic surfaces on plasma-treated polydimethylsiloxane (B3030410) (PDMS) membranes coated with polyelectrolyte layers, including poly(this compound). science.gov The stability and uniformity of such coatings are crucial for their application in various separation and biomedical technologies.
Atomic Force Microscopy (AFM) for Surface Topography and Layer Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. It is particularly useful for characterizing the surface roughness and the structure of thin films and layers.
AFM has been instrumental in studying the formation and morphology of polyelectrolyte multilayers (PEMs) constructed using the layer-by-layer (LbL) assembly method, which often involves poly(this compound) as a polycation. AFM analysis, in conjunction with other techniques, has shown that homogeneous and hydrophilic surfaces can be achieved on PDMS membranes coated with these multilayers. science.gov
Studies using AFM have also investigated the surface forces and conformation of polymers within PEMs. For instance, it has been found that for films made of poly(diallyldimethylammonium chloride) and poly(styrenesulfonate), the film surface is flat and uncharged under certain preparation conditions. researchgate.net AFM measurements revealed that when PDADMAC is the terminating layer, its chains can protrude into the solution, forming a "pseudobrush" structure. researchgate.net This detailed understanding of the surface at the molecular level is critical for controlling the interactions of these films with their environment.
Molecular and Macroscopic Properties of Poly(this compound) in Solution
Poly(this compound) is a strong cationic polyelectrolyte, and its behavior in solution is governed by a combination of its molecular characteristics and the properties of the solvent. atamanchemicals.com
As a water-soluble polymer, its solutions are often viscous. researchgate.net The molecular weight of poly(this compound) can range from hundreds of thousands to over a million grams per mole, which significantly influences its solution viscosity. wikipedia.orgatamanchemicals.com It is typically supplied as a liquid concentrate with a solids content ranging from 10% to 50%. wikipedia.orgatamanchemicals.com
The polymer's high charge density is a key property, making it effective in processes like flocculation. atamanchemicals.com In solution, the polymer chains are charged due to the dissociation of the chloride counter-ions, leading to electrostatic interactions that affect the polymer's conformation. The presence of electrolytes in the solution, such as sodium chloride, can screen these electrostatic repulsions, causing changes in the polymer's size and shape.
Size exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) has been used to study the solution properties of poly(diallyldimethylammonium chloride) in the presence of different electrolytes. researchgate.net These studies allow for the determination of the molecular weight, radius of gyration, and how these properties are influenced by the ionic strength of the solution. researchgate.net For example, the characteristic ratio of the unperturbed dimensions, a measure of the polymer chain's flexibility, has been found to vary with the type of salt present in the solution. researchgate.net
The following table provides a summary of some key properties of poly(this compound) in its solution form:
| Property | Value | Reference |
| Form | Viscous liquid | sigmaaldrich.com |
| Concentration in water | 20 wt. % | sigmaaldrich.com |
| Refractive index (n20/D) | 1.375 | sigmaaldrich.com |
| Viscosity (25 °C, Brookfield) | 250-500 cP | sigmaaldrich.com |
| Density (25 °C) | 1.04 g/mL | sigmaaldrich.com |
| Freezing point | Approx. -2.8 °C | atamanchemicals.com |
| Decomposition temperature | 280-300 °C | atamanchemicals.com |
Molecular Weight Determination by Intrinsic Viscosity Measurements
The molecular weight of Poly(this compound) (PDEA) can be determined from intrinsic viscosity [η] measurements. This is a common method for characterizing polymers and relies on the empirical Mark-Houwink-Sakurada equation:
[η] = K * M^a
where:
[η] is the intrinsic viscosity
M is the viscosity-average molecular weight
K and a are the Mark-Houwink parameters, which are specific to a given polymer, solvent, and temperature.
To determine these parameters, the intrinsic viscosity of several PDEA fractions with known molecular weights (determined by an absolute method like light scattering) must be measured. umass.edu The intrinsic viscosity is obtained by measuring the viscosity of dilute polymer solutions at different concentrations and extrapolating to zero concentration. spegroup.ru
For the related polymer, Poly(diallyldimethylammonium chloride) (PDADMAC), the Mark-Houwink exponent 'a' in 0.5M NaCl is approximately 0.8 for molecular weights below 2 x 10^5 g/mol , indicating a good solvent condition. umass.edu At higher molecular weights, a lower exponent of around 0.4 is observed, which can suggest the presence of branching. umass.edu In 0.01M NaCl, the 'a' value for PDADMAC with molecular weight below 2 x 10^5 g/mol is close to 1.0, and for higher molecular weights, it is about 0.5. umass.edu
The intrinsic viscosity of PDADMAC decreases significantly as the ionic strength of the solution increases. For instance, in NaCl solutions, the intrinsic viscosity dropped from 3400 cm³/g in 10⁻⁴ M NaCl to 100 cm³/g in 2 M NaCl. nih.gov
Table 1: Mark-Houwink Parameters for Poly(diallyldimethylammonium chloride) in NaCl Solutions
| Molecular Weight ( g/mol ) | NaCl Concentration (M) | 'a' value |
| < 2 x 10^5 | 0.5 | ~ 0.8 |
| > 2 x 10^5 | 0.5 | ~ 0.4 |
| < 2 x 10^5 | 0.01 | ~ 1.0 |
| > 2 x 10^5 | 0.01 | ~ 0.5 |
This table presents data for the related polymer PDADMAC, as specific data for PDEA was not available in the search results.
Polyelectrolyte Behavior and Conformation of Poly(this compound) in Electrolyte Solutions
Poly(this compound) is a strong polyelectrolyte, meaning it dissociates completely in aqueous solutions, leading to a charged polymer chain. The conformation of PDEA in solution is highly dependent on the electrostatic interactions between the charged groups along the polymer backbone. nih.govresearchgate.net
In low ionic strength solutions, the electrostatic repulsion between the positively charged quaternary ammonium (B1175870) groups causes the polymer chain to adopt a more extended or rod-like conformation. researchgate.net This is due to the minimal shielding of the charges by counterions. As the concentration of an added electrolyte (like NaCl) increases, the counterions from the salt screen the electrostatic repulsions between the charged groups on the polymer chain. This screening effect allows the polymer to adopt a more flexible and coiled conformation. nih.gov
Studies on the similar polymer, PDADMAC, have shown that its molecules remain in an expanded conformation even at high ionic strengths. researchgate.net The effective ionization degree of PDADMAC, which is the fraction of charged monomer units, decreases as the ionic strength increases. For example, the effective ionization degree was found to be 13% at an ionic strength of 5x10⁻⁴ M and decreased to 8% at 0.15 M. nih.gov
The conformation of PDEA can be studied using techniques such as dynamic light scattering (DLS) and viscometry. DLS provides information about the hydrodynamic size of the polymer coils, while viscometry reflects the volume occupied by the polymer in solution. nih.gov
Impact of Ionic Strength on Poly(this compound) Conformation
The ionic strength of the solution has a profound impact on the conformation of PDEA. As a cationic polyelectrolyte, the repulsion between the positively charged groups on the polymer chain dictates its three-dimensional structure in solution.
At low ionic strength , the electrostatic repulsions are strong, leading to an extended, more rigid chain conformation. This is often referred to as the "polyelectrolyte effect," where the intrinsic viscosity of the solution is significantly high. nih.govyuncangchemical.com
With an increase in ionic strength (by adding a simple salt like NaCl), the added ions shield the charges on the polymer chain. This screening reduces the intramolecular electrostatic repulsion, causing the polymer chain to become more flexible and adopt a more compact, random coil conformation. nih.govresearchgate.net This transition from an extended to a coiled state is reflected in a sharp decrease in the intrinsic viscosity of the solution. nih.gov
For instance, studies on the closely related PDADMAC have demonstrated a dramatic decrease in intrinsic viscosity as the concentration of NaCl was increased from 10⁻⁴ M to 2 M, indicating a significant conformational change from an extended to a more collapsed state. nih.gov Even at high ionic strengths (e.g., > 0.1 M), where the random coil limit is approached, PDADMAC molecules can still maintain a somewhat expanded conformation. researchgate.net
Intermolecular Interactions in Poly(this compound) Solutions and at Interfaces
In solution, the primary intermolecular interactions involving PDEA are electrostatic in nature. As a cationic polyelectrolyte, PDEA chains will repel each other in solution due to their positive charges. However, these interactions can be screened by the presence of salt, as discussed previously.
At interfaces, such as the air-water interface or at a solid-liquid interface, PDEA can adsorb and modify the surface properties. The adsorption is often driven by electrostatic interactions with a negatively charged surface. For example, PDEA has been shown to adsorb onto negatively charged silica (B1680970) particles. rsc.org
The interactions of PDEA with other molecules, such as oppositely charged polymers or surfactants, are of significant interest. When mixed with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS), strong electrostatic interactions lead to the formation of polymer-surfactant complexes. nih.govnih.gov These interactions can result in the formation of aggregates and changes in the surface activity of the solution. nih.govnih.gov
The study of PDADMAC interactions with the anionic surfactant sodium dodecylbenzenesulfonate also revealed the formation of coacervates that initially grew through aggregation and then broke down into smaller species at higher surfactant concentrations. nih.gov
Phase Behavior and Coacervation Studies with Oppositely Charged Polyelectrolytes
When solutions of PDEA are mixed with solutions of an oppositely charged polyelectrolyte (a polyanion), such as poly(sodium acrylate) or poly(styrene sulfonate), a phenomenon known as complex coacervation can occur. capes.gov.brumass.edunih.gov This is a liquid-liquid phase separation that results in a polymer-rich phase (the coacervate) and a polymer-poor phase (the supernatant). umass.edumdpi.com
The driving force for coacervation is primarily the electrostatic attraction between the oppositely charged polymers, which leads to the release of their small counterions (e.g., Cl⁻ and Na⁺) into the surrounding solution. umass.eduarxiv.org This release of counterions results in a significant increase in translational entropy, which is a major thermodynamic driving force for the process. arxiv.org
The formation and stability of these polyelectrolyte complexes (PECs) and coacervates are influenced by several factors, including:
Molar charge ratio: The ratio of positive to negative charges. researchgate.net
Ionic strength: Increasing the salt concentration can screen the electrostatic interactions and lead to the dissolution of the coacervate. nih.govmdpi.com
Molecular weight of the polyelectrolytes. nih.gov
Chemical structure of the polyanion. researchgate.net
Studies involving PDADMAC and various polyanions have shown that the stability of the resulting PECs is highly dependent on the chemical nature of the polyanion. For example, polyanions containing a π-system (like phenyl groups) showed a greater tendency towards instability. researchgate.net The complexation of PDADMAC with poly(sodium acrylate) has been shown to be a two-step process: the initial formation of charged PECs followed by a transition to a coacervate phase. arxiv.org
Table 2: Factors Influencing Coacervation of PDEA with Oppositely Charged Polyelectrolytes
| Factor | Influence on Coacervation |
| Molar Charge Ratio | Affects the stoichiometry and stability of the complex. researchgate.net |
| Ionic Strength | High ionic strength can disrupt coacervate formation. nih.govmdpi.com |
| Molecular Weight | Higher molecular weight can enhance coacervation. nih.gov |
| Polyanion Structure | The chemical nature of the polyanion impacts complex stability. researchgate.net |
Dynamic Surface Elasticity Investigations of Poly(this compound) Mixtures
The dynamic surface elasticity of a solution provides information about the viscoelastic properties of the adsorption layer at an interface, such as the air-water interface. For mixtures of PDEA with other components, like surfactants or other polymers, dynamic surface elasticity measurements can reveal details about the interactions and the structure of the interfacial layer.
When PDEA is mixed with an oppositely charged surfactant, such as sodium dodecyl sulfate (SDS), the resulting complexes can adsorb at the air-water interface. nih.gov The dynamic surface elasticity of these mixed systems has been studied for the similar polymer, PDADMAC. nih.govresearchgate.net
The dynamic surface elasticity of mixed PDADMAC/SDS solutions was found to be significantly influenced by the surfactant concentration. nih.gov An abrupt decrease in surface elasticity was observed when the molar concentration of the surfactant approached the concentration of the charged polymer monomers. This was attributed to the formation of microparticles in the adsorption layer. nih.gov The formation of aggregates in the bulk solution did not have a major impact on the surface properties, except in a narrow concentration range where macroscopic flocs were formed. nih.gov
The mechanism of the observed relaxation process in these systems is thought to be controlled by the mass exchange between the surface layer and any aggregates or flocs attached to the liquid surface. nih.gov
Flocculation and Coagulation Science involving Poly(this compound)
The primary application of Poly(this compound) in science and industry is as a coagulant and flocculant. Its positively charged polymer chains are highly effective at destabilizing negatively charged particles suspended in aqueous solutions, leading to their aggregation and subsequent removal. nbinno.com
The flocculation process induced by Poly(this compound) is primarily governed by two distinct mechanisms: charge neutralization and bridging adsorption. irochemical.compolymersco.comiropolymer.com
Charge Neutralization : Many suspended solids and colloidal particles in water carry a negative surface charge, which creates repulsive forces that keep them stable and dispersed. nbinno.com The highly cationic nature of Poly(this compound) allows its polymer chains to adsorb onto these negatively charged particles. nbinno.compolymersco.com This adsorption neutralizes the surface charges, reducing the electrostatic repulsion between particles and allowing them to approach each other and aggregate into larger flocs through van der Waals forces. nbinno.comresearchgate.net This mechanism is crucial for the efficient removal of turbidity and other suspended solids from water. nbinno.com
Bridging Adsorption : This mechanism involves the long polymer chains of Poly(this compound) simultaneously adsorbing onto multiple colloidal particles. researchgate.netcolumbia.edu The polymer chain acts as a "bridge," physically linking the particles together to form large, robust flocs. researchgate.net This bridging action is particularly effective for creating larger and more rapidly settling flocs. atamankimya.com The effectiveness of bridging depends on factors like the polymer's molecular weight and conformation in the solution. columbia.edunih.gov Research has shown that polymers with higher molecular weights can form more effective bridges, leading to enhanced flocculation. mdpi.com
The dominant mechanism can depend on the polymer's charge density and dosage. nih.gov At optimal dosages, polymers with high charge density, like Poly(this compound), tend to induce flocculation primarily through charge neutralization and electrostatic patch mechanisms. nih.gov
The efficiency of Poly(this compound) as a flocculant is influenced by several operational parameters that can be optimized for specific colloidal systems, such as kaolin suspensions or silica particles. semanticscholar.orgmdpi.com Key factors include polymer dosage, the pH of the wastewater, and mixing conditions. mdpi.com
Dosage : An optimal dosage is crucial for effective flocculation. Insufficient dosage leads to incomplete charge neutralization and weak floc formation. Conversely, an excessive dosage can lead to charge reversal and restabilization of the colloids, hindering aggregation. irochemical.com The most economical and effective dosage is typically determined through trial-based experiments for the specific water or wastewater being treated. irochemical.comiropolymer.comatamankimya.com
pH Value : Poly(this compound) is effective over a wide pH range, typically between 4.0 and 10.0. polymersco.comatamankimya.comwaterdecolouringagent.com This versatility makes it a robust choice for various water chemistries. nbinno.com However, the optimal pH can vary depending on the specific wastewater composition. Studies have shown that for certain systems, the best coagulation performance and floc characteristics are achieved under acidic conditions.
Mixing Velocity and Dosing Spot : Proper mixing is essential to ensure the polymer is evenly dispersed throughout the water, allowing for efficient interaction with colloidal particles. irochemical.comiropolymer.comatamankimya.com The dosing spot and mixing speed must be carefully selected to promote floc formation without causing the breakup (shear) of already formed flocs. irochemical.comiropolymer.comatamankimya.com Continuous dosing is often preferred to maintain consistent conditions. irochemical.comatamankimya.com
A study focused on optimizing the flocculation of a kaolin suspension using a cationic polyacrylamide (a related polymer) demonstrated through response surface methodology that the ideal conditions were a polymer dosage of 5.83 mg·L⁻¹, a pH of 7.28, and a stirring time of 5.95 minutes, which reduced turbidity to 6.24 NTU. mdpi.com
Poly(this compound) is often used in conjunction with inorganic coagulants like polyaluminum chloride (PAC) or polyferric chloride (PFC) to create hybrid or dual-flocculant systems. zxchem.com These systems can exhibit synergistic effects, where the combined performance is significantly better than that of either flocculant used alone. mdpi.comresearchgate.net
The synergy arises from combining the high charge neutralization capability of the inorganic coagulant with the strong bridging ability of the high-molecular-weight organic polymer. researchgate.net This combination can lead to faster floc growth, larger and more stable flocs, and improved removal of contaminants. mdpi.com For instance, a hybrid flocculant made by covalently bonding Poly(this compound) with polyaluminum chloride combined the high charge density of the inorganic part with the superior bridging ability of the organic polymer. researchgate.net
Research on treating humic acid solutions with a dual-coagulant system of PFC and a lignin-based derivative of Poly(this compound) showed enhanced coagulation performance and floc properties compared to using PFC alone. The dosing sequence was also found to be important; adding the inorganic coagulant (PFC) first, followed by the organic polymer, resulted in the highest coagulation efficiency and largest floc size. This approach allows the PFC to first neutralize the negatively charged colloids, which are then effectively bridged by the polymer.
Environmental Remediation Technologies Utilizing Poly(this compound)
The ability of Poly(this compound) to effectively remove suspended solids and other contaminants makes it a valuable tool in various environmental remediation technologies, particularly in the treatment of wastewater. zxchem.com
Its applications span various industries:
Papermaking Wastewater : Effectively removes fiber suspended solids and organic pollutants like lignin. iropolymer.com
Oilfield Wastewater : Helps in the removal of crude oil and suspended solids, allowing for the water to be recycled for reinjection. iropolymer.com
Mining Operations : Used in the clarification of wastewater from coal, gold, and diamond mining. zxchem.com
Food Processing and Pharmaceutical Wastewater : Removes pollutants such as proteins, carbohydrates, and drug residues. iropolymer.com
| Wastewater Type | Contaminants Removed | Reported Benefits |
| Municipal Sewage | Suspended solids, organic matter | Reduced sludge volume, effective over a broad pH range nbinno.comatamankimya.com |
| Papermaking | Fiber particles, lignin, pitch | Enhanced retention and dewatering, resource recovery atamankimya.comiropolymer.com |
| Oilfield | Crude oil, suspended solids, chemical additives | Water recycling for reinjection, reduced fresh water use iropolymer.comiropolymer.com |
| Mining | Fine mineral particles, heavy metals | Clarification of process water atamankimya.comzxchem.com |
Wastewater from the textile and dyeing industries is characterized by high color, complex organic compounds, and significant chemical oxygen demand (COD). atamankimya.com Poly(this compound) has proven to be highly effective in this sector due to its unique decolorization ability. polymersco.com
The polymer works by destabilizing and flocculating the negatively charged water-soluble dye molecules through charge neutralization and bridging adsorption. irochemical.compolymersco.comiropolymer.com It is particularly effective for treating wastewater containing reactive, acidic, and disperse dyes. polymersco.com As a formaldehyde-free color-fixing agent, it can also be used in the dyeing process itself to form a film on the fabric, improving colorfastness. irochemical.comiropolymer.comwaterdecolouringagent.com
| Dye Class | Removal Efficiency | Mechanism |
| Reactive Dyes | High | Charge Neutralization, Adsorption polymersco.com |
| Acid Dyes | High | Charge Neutralization, Adsorption polymersco.com |
| Disperse Dyes | High | Flocculation, Adsorption polymersco.com |
Research and practical applications have demonstrated its ability to significantly reduce the color and organic load of textile effluents, helping treatment plants meet stringent discharge regulations. atamankimya.com
Treatment of Emulsified Oily Wastewater with Poly(this compound)
Poly(diallyldimethylammonium chloride) (PDADMAC) is utilized as a component in advanced systems for treating emulsified oily wastewater, which is a significant challenge in industries such as petroleum refining and metalworking. Research has focused on incorporating PDADMAC into functional coatings for filtration membranes to improve their efficiency.
One notable study involved the development of a surface-functionalized ceramic ultrafiltration membrane. nih.govnih.gov In this research, PDADMAC was used to prevent the agglomeration of alumina nanoparticles and reduce surface cracking in a nanocomposite coating. nih.gov This PDADMAC-Al₂O₃/Perfluorooctanoate coating transformed the membrane surface, creating an underwater oleophobic quality that repels oil while allowing water to pass through. nih.gov The performance of this membrane was optimized using response surface methodology to evaluate the effects of operating conditions on water flux and oil rejection. nih.govmdpi.com The optimal conditions were found to be a pressure of 1.5 bar, a pH of 8.97, and a low feed concentration of 10 ppm, which resulted in a high water flux of 152 L/m²·h and an oil rejection rate of 98.72%. nih.govnih.govmdpi.com
Other studies have shown that copolymers involving diallyldimethylammonium chloride (DMDAAC) can act as effective demulsifiers for oil-in-water (O/W) emulsions. For instance, a copolymer of DMDAAC and Diallylaminobenzyl ammonium chloride (DAMBAC) demonstrated a demulsification rate of up to 97.73% for simulated crude oil O/W emulsions. mdpi.com
Table 1: Optimal Conditions for Emulsified Oily Wastewater Treatment Using a PDADMAC-Functionalized Membrane
| Parameter | Optimal Value | Resulting Water Flux (L/m²·h) | Resulting Oil Rejection (%) | Reference |
|---|---|---|---|---|
| Pressure | 1.5 bar | 152 | 98.72 | nih.govnih.gov |
| pH | 8.97 | |||
| Feed Concentration | 10 ppm |
Adsorption and Removal of Specific Pollutants (e.g., heavy metals, dyes, uranium(VI))
The strong cationic nature of PDADMAC makes it an effective agent for adsorbing and removing various anionic pollutants from water.
Heavy Metals and Radionuclides: PDADMAC has been successfully used in polyelectrolyte-enhanced ultrafiltration (PEUF) to remove heavy metals and other ions. For example, this method achieved greater than 95% separation of perchlorate, even with a tenfold excess of competing ions like chloride and sulfate. nih.gov In another application, PDADMAC was coupled with a regenerated cellulose ultrafiltration membrane to remove Arsenic(V) from aqueous solutions. researchgate.net
Furthermore, PDADMAC has been incorporated into nanocomposites for the removal of radioactive elements. A novel adsorbent composed of Prussian blue and PDADMAC-coated magnetic iron oxide nanoparticles was developed for the efficient removal of Cesium-137. nih.gov This magnetic adsorbent is easily recoverable and demonstrated a high removal efficiency of 99.69% and an excellent adsorption capacity of 32.8 mg/g. nih.gov
Dyes: PDADMAC is effective in removing organic dyes from wastewater. One approach involves modifying activated carbon with PDADMAC to enhance the adsorption of anionic dyes like Methyl Red. mdpi.com The modification introduces additional positive charges, increasing the anion exchange capacity from 0.078 meq/g for raw activated carbon to 0.200 meq/g for the PDADMAC-modified version. mdpi.com This enhancement is attributed to electrostatic and Van der Waals forces. mdpi.com Another study developed a polyelectrolyte hydrogel adsorbent constructed from diallyldimethylammonium chloride (DADMAC) and acrylamide (B121943), which showed a maximum adsorption capacity of 409 mg/g for Methyl Orange. researchgate.net
Uranium(VI): Research has demonstrated the potential of adsorbents containing DADMAC for the selective isolation of Uranium(VI) from wastewater. dergipark.org.tr A study utilized a pre-irradiation technique to graft DADMAC and acrylic acid onto a nonwoven polyethylene fabric. dergipark.org.trscilit.com This adsorbent achieved a maximum adsorption capacity of 333.33 mg/g for U(VI) as described by the Langmuir isotherm model, indicating a monolayer adsorption process. dergipark.org.trscilit.com
Table 2: Adsorption Capacities of PDADMAC-Based Materials for Various Pollutants
| Pollutant | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Cesium-137 | Prussian blue/PDADMAC-coated magnetic nanoparticles | 32.8 | nih.gov |
| Methyl Orange | P(AAm-DADMAC)/CNS hydrogel | 409 | researchgate.net |
| Uranium(VI) | DADMAC/AAc grafted polyethylene fabric | 333.33 | dergipark.org.trscilit.com |
Influence on Biogas Production in Anaerobic Digestion Processes
The widespread use of PDADMAC in industrial processes leads to its accumulation in waste activated sludge (WAS), which can subsequently affect anaerobic digestion (AD), a common method for sludge treatment and biogas production. Contrary to enhancing the process, recent research indicates that PDADMAC can inhibit methane generation.
A study investigating the interaction between PDADMAC and sludge components found that the polymer binds to biodegradable organic substrates like soluble proteins and carbohydrates, causing them to settle into the solid phase. nih.gov This sequestration impedes the utilization of these substrates by anaerobic microbes. nih.gov While lower concentrations of PDADMAC prompted a protective response from the microbes, its toxicity to archaea, the microorganisms responsible for methane production, was found to be irreversible. nih.gov Consequently, the addition of 0.05 g of PDADMAC per gram of total suspended solids resulted in a 30% reduction in methane production. nih.gov The study observed that archaea such as Methanosaeta sp. were inhibited, while certain adaptive bacteria capable of utilizing complex organics were enriched. nih.gov
Sludge Dewatering Applications
PDADMAC is widely employed as a primary organic coagulant and flocculant in wastewater treatment, particularly for sludge dewatering. made-in-china.comatamankimya.comcleanwaterchems.com Its effectiveness stems from its high cationic charge density, which neutralizes the negative charges on suspended sludge particles and colloids. nbinno.com
Advanced Materials and Engineering Applications of Poly(this compound)
Development of Functional Coatings and Multilayer Assemblies
PDADMAC is a key component in the fabrication of functional thin films and coatings using the layer-by-layer (LbL) assembly technique. This method involves the sequential deposition of oppositely charged polyelectrolytes to build up a multilayer film with controlled thickness and properties.
One application is in the development of protective coatings for biodegradable magnesium alloys used in vascular stents. A multilayer coating was fabricated by sequentially assembling PDADMAC (referred to as PDDA), epigallocatechin gallate (EGCG), and heparin. researchgate.net In this assembly, PDADMAC played a crucial role in enhancing the resistance of the alloy to chloride corrosion. researchgate.net
The assembly process itself has been a subject of fundamental research. Studies on the LbL assembly of PDADMAC and poly(acrylic acid) (PAA) have shown that the film growth pattern is highly dependent on pH. rsc.orgresearchgate.net At a low pH of 3, the multilayers exhibit supralinear growth, forming a thick film of approximately 200 nm after 17 layers. rsc.orgresearchgate.net However, at pH values above 6, the assembly is drastically reduced. researchgate.net This behavior is linked to the charge density of the polyelectrolytes at different pH levels.
Table 3: Effect of pH on PDADMAC-PAA Multilayer Assembly (17 Layers)
| pH of Assembly | QCM-D Frequency Change (Hz) | Film Thickness (nm) | Reference |
|---|---|---|---|
| 3 | > 650 | ~200 | rsc.orgresearchgate.net |
| > 6 | < 150 | N/A | researchgate.net |
Integration in Membrane Technologies (e.g., Ultrafiltration)
PDADMAC is integrated into membrane technologies to enhance separation processes, a field known as polyelectrolyte-enhanced ultrafiltration (PEUF). In this technique, the water-soluble polymer binds to target contaminants, and the resulting larger complex is then retained by an ultrafiltration membrane that the contaminant would otherwise pass through.
This approach has been effectively used for various purposes:
Removal of Humic Acids: In a complexation-ultrafiltration (COUF) process, PDADMAC was used to bind with humic acids, a common type of natural organic matter in water. The rejection of humic acids by the ultrafiltration membrane varied from 70% to 99.9% with the addition of PDADMAC. researchgate.net
Removal of Perchlorate: PEUF using PDADMAC has been shown to be highly effective for the selective removal of perchlorate from water, achieving separation efficiencies greater than 95%. nih.gov
Functionalized Membranes: As detailed in section 5.2.3, PDADMAC is a critical component in nanocomposite coatings for ceramic hollow fiber membranes. nih.govmdpi.com This modification creates a functionalized ultrafiltration membrane capable of efficiently separating emulsified oil from water with high flux and rejection rates. nih.gov
Analytical Methodologies for Diallyldiethylammonium Chloride and Its Polymers in Research Matrices
Chromatographic Techniques for Trace Analysis
Chromatographic methods are instrumental for the separation and quantification of DADEAC and its polymer, especially at low concentrations. These techniques offer high selectivity and sensitivity, allowing for their determination in complex matrices such as environmental water samples and biological fluids.
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Diallyldiethylammonium Chloride
Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as a powerful tool for the trace analysis of diallyldimethylammonium chloride (DADMAC), a structurally similar and widely studied analog of DADEAC. This methodology offers high selectivity and sensitivity, enabling direct determination in complex matrices like drinking water without extensive sample preparation. nih.govnih.gov
The chromatographic separation is typically performed on a C18 column. nih.govpku.edu.cn Detection is achieved using positive electrospray ionization (ESI) in selected ion monitoring (SIM) mode, which provides excellent specificity and low detection limits. nih.govpku.edu.cn For instance, a detection limit of 0.1 µg/L has been reported for DADMAC in water samples. nih.gov The optimization of cone voltage is a critical step to control the fragmentation of the molecular ion and achieve the desired sensitivity. pku.edu.cn The fragmentation of the DADMAC cation has been studied using both triple quadrupole and ion trap Orbitrap mass spectrometers to ensure correct product ion assignment for reliable quantification. nih.gov
Table 1: LC/MS/MS Parameters for DADMAC Analysis
| Parameter | Condition | Source |
| Chromatography | ||
| Column | C18 | nih.govpku.edu.cn |
| Mobile Phase | Acetonitrile (B52724)/water (pH 4.2) | pku.edu.cn |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govpku.edu.cn |
| Detection Mode | Selected Ion Monitoring (SIM) of M+ ion (m/z 126 for DADMAC) | pku.edu.cn |
| Desolvation Gas | Nitrogen | pku.edu.cn |
| Cone Voltage | Ramped (e.g., 20-60 V) | pku.edu.cn |
| Performance | ||
| Detection Limit | 0.1 µg/L | nih.gov |
| Application | Drinking water analysis | nih.govpku.edu.cnmdpi.com |
This table presents data for Diallyldimethylammonium Chloride (DADMAC), a closely related compound, as a proxy for this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Cationic Compounds
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative for the separation of highly polar and ionic compounds like DADEAC. bepls.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. chromatographyonline.com The separation mechanism in HILIC is complex, involving partitioning, hydrogen bonding, and electrostatic interactions. wikipedia.orgnih.gov
A significant advantage of HILIC is its ability to retain and separate cationic compounds without the need for ion-pairing reagents, which can interfere with mass spectrometry detection. nih.govresearchgate.net For the analysis of DADMAC, a bare silica (B1680970) column has been successfully employed. researchgate.net HILIC coupled with tandem mass spectrometry (HILIC/MS/MS) has been shown to be a selective, sensitive, and fast method for determining DADMAC in water samples, achieving detection limits as low as 50 ng/L. nih.gov The high organic content of the mobile phase in HILIC also enhances ESI efficiency, leading to improved sensitivity in MS detection. thermofisher.com
Reversed-Phase Ion-Pair Chromatography for this compound Quantification
Reversed-phase ion-pair chromatography is a widely used and effective technique for the analysis of quaternary ammonium (B1175870) compounds, including DADEAC. nih.govthermofisher.com This method involves the addition of an ion-pairing reagent to the mobile phase. The reagent, which has a charge opposite to the analyte, forms a neutral ion pair with the analyte. This neutral complex can then be retained and separated on a nonpolar stationary phase, such as a C18 column. technologynetworks.com
The choice and concentration of the ion-pairing reagent, as well as the pH of the mobile phase, are critical parameters that need to be optimized for good chromatographic retention and sensitivity. nih.gov For the analysis of DADMAC, this method has been successfully coupled with mass spectrometry, allowing for direct determination in water samples with high reproducibility. nih.gov An alternative approach involves adding the ion-pairing reagent directly to the sample instead of the mobile phase, which has also been shown to achieve desirable retention and resolution. chromatographyonline.com
Table 2: Parameters for Reversed-Phase Ion-Pair Chromatography of Quaternary Ammonium Compounds
| Parameter | Description | Source |
| Principle | An ion-pairing reagent forms a neutral complex with the charged analyte, allowing for retention on a reversed-phase column. | technologynetworks.com |
| Stationary Phase | Typically a nonpolar C18 or C8 column. | technologynetworks.com |
| Mobile Phase | Contains an ion-pairing reagent with a charge opposite to the analyte. | nih.gov |
| Optimization | Retention and sensitivity are controlled by the type and concentration of the ion-pairing reagent and the mobile phase pH. | nih.gov |
| Detection | Commonly coupled with UV detection or mass spectrometry. | nih.govthermofisher.com |
Size Exclusion Chromatography (SEC) for Residual Polymer Determination
Size Exclusion Chromatography (SEC) is the primary method for determining the molecular weight and presence of residual poly(this compound) in various samples. This technique separates molecules based on their size in solution.
For the analysis of the structurally similar poly(diallyldimethylammonium chloride) (pDADMAC), SEC coupled with an evaporative light scattering detector (ELSD) has been effectively used. nih.govresearchgate.net This method is particularly useful for quantifying residual polymer in complex matrices such as monoclonal antibody formulations. An isocratic mobile phase consisting of 0.1% trifluoroacetic acid (TFA) in a water/acetonitrile mixture has been shown to be effective. nih.govresearchgate.net This approach can achieve a quantification limit as low as 0.85 ppm, making it suitable for trace analysis. nih.govresearchgate.net
Table 3: SEC Method for pDADMAC Analysis
| Parameter | Condition | Source |
| Technique | Size Exclusion Chromatography (SEC) with Evaporative Light Scattering Detection (ELSD) | nih.govresearchgate.net |
| Mobile Phase | 0.1% TFA in water (90%) and acetonitrile (10%) | nih.govresearchgate.net |
| Flow Rate | 0.4 ml/min | nih.govresearchgate.net |
| Quantification Limit | 0.85 ppm | nih.govresearchgate.net |
| Application | Determination of residual pDADMAC in protein-containing samples | nih.govresearchgate.net |
This table presents data for Poly(diallyldimethylammonium chloride) (pDADMAC), a closely related polymer, as a proxy for Poly(this compound).
Spectrophotometric and Colorimetric Methods for Quantification
Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of poly(this compound), particularly at higher concentrations.
UV-Vis Spectrophotometry for Poly(this compound)
A spectrophotometric method based on the interaction of poly(diallyldimethylammonium chloride) (PDDA), a related polymer, with Coomassie Brilliant Blue G-250 dye has been developed. vot.pl This method, adapted from the Bradford protein assay, relies on the stabilization of the blue form of the dye by the polymer in a phosphoric acid environment. The resulting complex exhibits a broad absorption band between 570 and 630 nm. vot.pl
The increase in absorbance in this wavelength range is proportional to the concentration of the polymer's monomer units. vot.pl Calibration curves, which follow a second-degree polynomial equation, can be established for precise quantification at concentrations of PDDA monomer units not exceeding 0.03 mmole/dm³. vot.pl
Other Analytical Techniques for this compound and its Polymers
Beyond colorimetric assays, a range of other analytical techniques are employed to characterize this compound (DADMAC) and its polymers, providing insights into polymerization kinetics, flocculation behavior, and surface interactions.
Electrical Conductivity Measurements for Polymerization Conversion Monitoring
Electrical conductivity measurements offer a straightforward and effective method for monitoring the conversion of the DADMAC monomer into its polymer, Poly(this compound) (PDADMAC), in aqueous solutions. This technique relies on the difference in conductivity between the monomer and the resulting polymer.
Turbidimetry and Sedimentation Measurements for Flocculation and Complex Formation Studies
Turbidimetry and sedimentation measurements are essential techniques for studying the performance of PDADMAC as a flocculant and for investigating its complex formation with oppositely charged species, such as anionic polymers or colloidal particles.
Turbidimetry: This method measures the loss of intensity of transmitted light due to scattering by suspended particles (flocs or complexes) in a solution. In flocculation studies, the turbidity of a suspension is monitored over time after the addition of PDADMAC. An increase in turbidity can indicate the formation of larger aggregates (flocs), while a subsequent decrease can signify their sedimentation. The change in turbidity is used to determine the optimal flocculant dosage, the kinetics of floc formation, and the stability of the formed flocs. For example, studies on the interaction of PDADMAC with humic acid or in the treatment of dye wastewater have used turbidity to assess flocculation efficiency and the boundaries between different phases (e.g., soluble complexes vs. precipitates). nih.govbiolinscientific.com
Sedimentation Measurements: These measurements directly assess the stability of a suspension by quantifying the rate at which particles settle out of the solution. The settling rate provides information on the size and density of the flocs formed by PDADMAC. In studies involving the dispersion of particles like silicon carbide (SiC), sedimentation tests are used to evaluate the effectiveness of PDADMAC as a dispersant. biolinscientific.com A stable suspension, desirable in applications like slip casting, will exhibit a very low sedimentation rate. biolinscientific.com These measurements, often combined with zeta potential analysis, help to elucidate the mechanisms of stabilization or destabilization (flocculation) induced by the polymer.
Quartz Crystal Microbalance with Dissipation (QCM-D) for Multilayer Assembly Studies
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, surface-based analytical technique that provides real-time information on the mass and viscoelastic properties of thin films at the nanoscale. researchgate.net It is extensively used to study the layer-by-layer (LbL) assembly of polyelectrolyte multilayers (PEMs) involving PDADMAC.
The QCM-D instrument uses a piezoelectric quartz crystal sensor that oscillates at a fundamental resonance frequency. When a thin film adsorbs onto the sensor surface, two key parameters are measured:
Frequency Change (Δf): A decrease in the resonance frequency corresponds to an increase in the adsorbed mass (including hydrodynamically coupled solvent). This allows for the precise monitoring of each polyelectrolyte layer deposition in real-time. biolinscientific.comrsc.org
Dissipation Change (ΔD): This parameter measures the damping or decay of the crystal's oscillation. It provides qualitative information about the viscoelastic (softness or rigidity) properties of the adsorbed film. A higher dissipation value indicates a softer, more hydrated, or thicker film. biolinscientific.comrsc.org
In studies of PDADMAC multilayer assembly, QCM-D is used to investigate how factors like pH, ionic strength, and the choice of the anionic polyelectrolyte affect the growth pattern (e.g., linear vs. supralinear), the thickness, and the structural properties of the resulting film. rsc.orgspbu.ru For instance, research has shown that the assembly of PDADMAC with poly(acrylic acid) is drastically influenced by pH, with thick, viscoelastic films forming at low pH and much thinner, more rigid films forming at higher pH values. rsc.orgspbu.ru
Laser Microelectrophoresis for Polyelectrolyte Complex Formation
Laser microelectrophoresis is a technique used to determine the electrophoretic mobility and, by extension, the zeta potential of particles or molecules in a solution. It is a critical tool for studying the formation and stability of polyelectrolyte complexes (PECs) involving PDADMAC.
The technique, often referred to as Laser Doppler Electrophoresis (LDE) or Electrophoretic Light Scattering (ELS), works by applying an electric field to a solution containing charged particles. malvernpanalytical.comresearchgate.net These particles move towards the electrode of opposite charge. A laser beam is directed through the sample, and the light scattered by the moving particles undergoes a frequency shift due to the Doppler effect. malvernpanalytical.com This frequency shift is directly proportional to the velocity of the particles.
The electrophoretic mobility is calculated from the particle velocity and the applied electric field strength. The zeta potential, which is the electrical potential at the particle's shear plane, is then calculated from the electrophoretic mobility using models like the Smoluchowski equation. malvernpanalytical.com
In the context of PDADMAC, laser microelectrophoresis is used to:
Monitor the change in surface charge as PDADMAC adsorbs onto negatively charged colloids or forms complexes with anionic polyelectrolytes.
Determine the point of charge neutralization (isoelectric point), which is often correlated with maximum flocculation or instability.
Assess the stability of the resulting complexes, as a high absolute zeta potential (typically > |30| mV) indicates sufficient electrostatic repulsion to maintain a stable dispersion.
Charge Titration Methods for Poly(this compound)
Charge titration, often called colloidal titration, is a standard method for determining the concentration of charged polyelectrolytes like PDADMAC in a solution. The technique involves titrating the cationic PDADMAC sample with a standard solution of an oppositely charged polyelectrolyte, typically potassium polyvinyl sulfate (B86663) (KPVS). ncsu.edu
The endpoint of the titration, which corresponds to the point of 1:1 charge stoichiometry between the cationic and anionic polymers, can be detected using several methods:
Colorimetric Indicator: A common approach uses a metachromatic dye, such as o-toluidine (B26562) blue (OTB), as an indicator. ncsu.edu OTB is a cationic dye that is blue in its free form. During the titration, the anionic titrant (KPVS) first reacts with the PDADMAC in the sample. Once all the PDADMAC has been neutralized, any excess KPVS will complex with the blue OTB indicator, causing a distinct color change to purple or pink-violet. The endpoint can be determined visually or more accurately by monitoring the absorbance change with a spectrophotometer. ncsu.edu
Zeta Potential Titration: The endpoint can also be identified by monitoring the zeta potential of the particles in the solution using a technique like laser microelectrophoresis. The titration is carried out until the zeta potential reaches zero, indicating complete charge neutralization. This method provides a direct physicochemical validation of the titration's equivalence point.
The accuracy of colloidal titration is dependent on factors such as ionic strength, pH, and the concentration of the indicator. ncsu.edu The method can be optimized for different concentration ranges and is widely used in industrial applications like papermaking to determine the "cationic demand" of a sample.
Environmental Fate and Monitoring Research of Diallyldiethylammonium Chloride and Its Polymers
Environmental Persistence and Degradation Studies of Poly(diallyldimethylammonium chloride)
Poly(diallyldimethylammonium chloride) (PolyDADMAC) is a cationic polymer whose environmental persistence and degradation are of significant interest due to its widespread use as a coagulant in water treatment. wikipedia.org While comprehensive data on the polymer's long-term environmental persistence is limited, studies indicate that it can be degraded through several pathways. health.state.mn.usmdpi.com
Research has shown that PolyDADMAC can undergo degradation through biological, chemical, and photochemical reactions. mdpi.com For instance, reaction with chlorine, a common disinfectant in water treatment, can lead to the degradation of the polymer. mdpi.com Furthermore, some studies suggest that the polymer can be partially oxidized. mdpi.com Thermal degradation studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show that PolyDADMAC decomposes in two main stages, with the first stage involving a weight loss of approximately 33% and the second stage showing a 67% loss. researchgate.netresearchgate.net
In contrast, the monomer, diallyldimethylammonium chloride (DADMAC), is reported to be readily biodegradable. heritagesystemsinc.com Environmental predictions suggest that DADMAC is expected to persist in water and soil for less than 60 days. health.state.mn.us Studies on the anaerobic aquatic metabolism of DADMAC have indicated no significant effects, and it is considered to have low potential for uptake in plants. heritagesystemsinc.com
Table 1: Environmental Fate Characteristics of DADMAC and PolyDADMAC
| Compound | Characteristic | Finding | Source(s) |
|---|---|---|---|
| Diallyldimethylammonium chloride (DADMAC) | Biodegradability | Readily biodegradable. | heritagesystemsinc.com |
| Predicted Persistence in Water/Soil | < 60 days | health.state.mn.us | |
| Anaerobic Aquatic Metabolism | No significant effect noted in studies. | heritagesystemsinc.com | |
| Poly(diallyldimethylammonium chloride) (PolyDADMAC) | Degradation Pathways | Subject to biological, chemical, and photochemical reactions. | mdpi.com |
| Thermal Degradation | Occurs in two distinct stages. | researchgate.netresearchgate.net | |
| Environmental Persistence | Insufficient information available for a definitive prediction. | health.state.mn.us |
Research on the Development of Biodegradable Analogues of Poly(diallyldimethylammonium chloride)
The development of direct, biodegradable analogues to Poly(diallyldimethylammonium chloride) is not extensively documented in publicly available research. The stability of the carbon-carbon backbone and the quaternary ammonium (B1175870) groups in PolyDADMAC contributes to its recalcitrance.
However, research in related fields indicates a broader scientific interest in creating environmentally benign polymers. For example, studies have explored the synthesis of novel biodegradable polymers like poly(disulfidediamines), which are designed to decompose under specific environmental conditions, such as acidic aqueous environments. uiowa.edu While not direct analogues, these developments represent a move toward polymers with controlled lifecycles.
Another area of related research involves incorporating existing polymers like PolyDADMAC into materials designed to be biodegradable for specific applications. One study detailed the use of PolyDADMAC in a multilayer coating on a biodegradable magnesium alloy for use in vascular stents. researchgate.net In this context, the goal was to enhance the corrosion resistance and biocompatibility of the biodegradable implant, rather than to develop a biodegradable version of the polymer itself. researchgate.net This demonstrates the functional utility of PolyDADMAC in advanced, biocompatible materials.
Monitoring Strategies for Residual Diallyldimethylammonium Chloride Monomer and Polymer in Environmental Samples
The need to monitor residual levels of DADMAC monomer and its polymer, PolyDADMAC, in treated water has led to the development of several analytical strategies. Since the polymer is UV-inactive, direct spectrophotometry is challenging, necessitating alternative or modified detection methods. nih.gov
For the DADMAC monomer: A highly sensitive and specific method involves reversed-phase ion-pair chromatography coupled with mass spectrometry (LC-MS). mdpi.compku.edu.cn This technique allows for the direct determination of trace levels of DADMAC in drinking water without requiring extensive sample preparation, pre-concentration, or clean-up steps. mdpi.compku.edu.cn Studies have demonstrated detection limits as low as 0.1 µg/L. pku.edu.cn Another approach for analyzing volatile impurities in DADMAC monomer solutions is gas chromatography (GC) following a liquid-liquid extraction process. nih.gov
For the PolyDADMAC polymer: Quantifying the polymer itself often requires different techniques. One novel approach involves the epoxidation of the PolyDADMAC structure using a basic solution of hydrogen peroxide. nih.gov This chemical modification creates a UV-Vis active compound that can be quantified using a standard UV-Vis spectrophotometer, with a reported detection limit of 2.1 x 10⁻⁴ mg L⁻¹. nih.gov Other, more traditional methods for quantifying polycations like PolyDADMAC include colloidal and potentiometric titration, though these generally suffer from poor sensitivity and higher detection limits. researchgate.net A sensitive spectroscopic technique utilizing citrate-capped gold nanoparticles has also been employed for its detection in drinking water plants. researchgate.net
Table 2: Analytical Methods for DADMAC and PolyDADMAC
| Analyte | Method | Principle | Sample Matrix | Detection Limit (LOD) / Quantification Limit (LOQ) | Source(s) |
|---|---|---|---|---|---|
| DADMAC Monomer | Reversed-Phase Ion-Pair Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation followed by mass analysis. | Drinking Water | LOD: 0.1 µg/L; LOQ: 0.42 µg/L | mdpi.compku.edu.cn |
| DADMAC Monomer | Gas Chromatography (GC) with Liquid-Liquid Extraction | Separation of volatile impurities after extraction. | Monomer Solution | Not specified for water samples. | nih.gov |
| PolyDADMAC Polymer | UV-Visible Spectrophotometry with Epoxidation | Chemical modification to create a UV-active compound. | Water | LOD: 2.1 x 10⁻⁴ mg L⁻¹ | nih.gov |
| PolyDADMAC Polymer | Spectroscopic method with Gold Nanoparticles | Colorimetric method based on nanoparticle aggregation. | River Water | LOD: 0.54 µg L⁻¹; LOQ: 1.5 µg L⁻¹ | researchgate.net |
Occurrence and Distribution of Diallyldimethylammonium Chloride in Various Water Sources
Residual DADMAC monomer and its polymer have been detected in various water sources, including treated drinking water and environmental waters. The presence of these compounds is often linked to the use of PolyDADMAC as a coagulant in water treatment plants. mdpi.comresearchgate.net
A study conducted in Palermo, Italy, optimized an analytical method to quantify DADMAC in drinking water from the local aqueduct. mdpi.com The monomer was detected in all analyzed water samples, with concentrations ranging from 1.2 to 3.8 µg/L, and a mean value of 1.7 µg/L. mdpi.com This was noted as one of the few studies to report the presence of DADMAC in drinking water. mdpi.com Another study at drinking water treatment plants in Tianjin, China, also detected residual DADMAC, with concentrations ranging from below the quantitation limit to as high as 22.0 µg/L. pku.edu.cn
Research in KwaZulu-Natal, South Africa, investigated the presence of the polymer, PolyDADMAC, in both raw dam water and treated potable water. researchgate.net The study found that the average concentration of residual PolyDADMAC in the final drinking water was 2.37 µg/L. researchgate.net The levels in raw dam water were noted to be apparently higher, which was attributed to potential interference from Natural Organic Matter (NOM). researchgate.net The concentration of residual polymer in the final treated water is influenced by the initial dose used in the treatment process, which can range from 1 to 5.2 mg/L. researchgate.net
Table 3: Reported Occurrences of DADMAC and PolyDADMAC in Water
| Location | Water Type | Compound | Concentration Range | Source(s) |
|---|---|---|---|---|
| Palermo, Italy | Drinking Water | DADMAC Monomer | 1.2 - 3.8 µg/L | mdpi.com |
| Tianjin, China | Drinking Water | DADMAC Monomer | < LOQ - 22.0 µg/L | pku.edu.cn |
| KwaZulu-Natal, South Africa | Treated Potable Water | PolyDADMAC Polymer | Average: 2.37 µg/L | researchgate.net |
| KwaZulu-Natal, South Africa | Raw Dam Water | PolyDADMAC Polymer | Range: <2 - 24 µg/L (apparent concentration) | researchgate.net |
Future Research Directions and Emerging Trends for Diallyldiethylammonium Chloride
Novel Synthesis Approaches and Green Chemistry Principles for Diallyldiethylammonium Chloride Production
The production of DADEAC and its subsequent polymerization are ripe for the integration of green chemistry principles to enhance sustainability and reduce environmental impact. A significant trend is the development of safer, more efficient polymerization processes.
Key Research Thrusts:
Acrylamide-Free Formulations: There is a notable push towards developing acrylamide-free acrylic polymers, where DADEAC can serve as a key cationic monomer. This move aims to replace potentially hazardous materials with "green chemicals," enhancing the safety profile of the final products used in various industries epo.org.
Alternative Energy Sources: Microwave-assisted synthesis, which has been proven effective for the dimethyl analogue (DADMAC), represents a promising avenue for DADEAC monomer synthesis. This method can drastically shorten reaction times, eliminate the need for toxic organic solvents by enabling reactions in aqueous media, and reduce the generation of hazardous by-products.
Efficient Polymerization Catalysis: Research into advanced initiator systems, including redox initiators for polymerization at lower temperatures, can reduce the energy consumption of the process. The goal is to achieve high monomer conversion and control polymer molecular weight with minimal environmental footprint epo.org.
Table 1: Comparison of Conventional vs. Green Synthesis Principles for Diallyl-based Monomers
| Feature | Conventional Synthesis Approach | Green Chemistry Approach |
| Solvent | Often uses organic solvents like acetone | Employs water as the reaction medium |
| Energy Source | Traditional heating methods | Microwave irradiation, lower temperature catalysis |
| Reaction Time | Can take several hours | Reduced to minutes in some cases |
| By-products | Potential for toxic by-products and waste gas | Elimination or significant reduction of waste |
| Safety | May involve hazardous reagents (e.g., acrylamide) | Focus on inherently safer "green chemicals" epo.org |
Design and Development of Advanced Polymer Architectures and Composites Based on this compound
The versatility of the DADEAC monomer is being explored through the creation of novel polymer architectures and composites designed for specific, high-value applications. The focus is on moving beyond simple linear homopolymers to create materials with tailored properties.
Advanced Architectures:
Copolymers: Copolymerization is a key strategy to fine-tune the properties of DADEAC-based polymers. Examples include:
Copolymers with Sulfur Dioxide: The creation of copolymers like this compound–SO2 [P(DADEAmClSO2)] results in novel polyelectrolytes whose flocculation behavior and solution properties differ significantly from the homopolymer researchgate.net.
Copolymers with Acrylamide (B121943): For applications like flocculation, DADEAC is often copolymerized with acrylamide to produce polymers with a specific charge density and high molecular weight, optimizing performance in water treatment and mineral processing mcmaster.ca.
Branched or Crosslinked Polymers: For applications requiring high viscosity and specific rheological properties, such as in personal care products, research is directed towards creating lightly crosslinked or branched PDADEAC architectures. This allows for the synthesis of very high molecular weight polymers that remain water-soluble and effective at low concentrations googleapis.com.
Hydrogels: DADEAC is identified as a suitable cationic monomer for the formation of hydrogels . These crosslinked polymer networks can absorb large amounts of water and are being designed for applications in drug delivery, agriculture, and environmental remediation.
Hybrid Materials: An emerging trend is the development of hybrid materials where PDADEAC is combined with inorganic components. One such area is the creation of sensors, for example, a hybrid material for the detection of orthophosphate in aqueous samples secure-platform.com.
Enhancement of Performance in Existing Applications of Poly(this compound)
A primary research goal is to enhance the efficacy of PDADEAC in its established application areas, particularly in flocculation for water treatment and solids-liquid separation.
Performance Enhancement Strategies:
Optimizing Flocculation: Research focuses on understanding how the structure of DADEAC copolymers impacts their performance as flocculants. Studies on copolymers like P(DADEAmClSO2) for the flocculation of kaolinite suspensions aim to elucidate the mechanisms of particle destabilization, whether through charge neutralization or interparticle bridging researchgate.net. The objective is to design polymers that are more efficient, require lower dosages, and are effective over a wider range of conditions (e.g., pH, turbidity).
Controlling Deposition in Papermaking: Copolymers containing DADEAC are being investigated for their ability to control the deposition of pitch and "stickies" in papermaking processes google.com. Enhancing this functionality involves optimizing the polymer's molecular weight and charge density to more effectively neutralize and passivate anionic trash in pulp slurries.
Table 2: DADEAC-Based Polymer Architectures and Targeted Performance Enhancements
| Polymer Architecture | Co-monomer / Additive | Target Application | Desired Performance Enhancement |
| Copolymer | Sulfur Dioxide (SO₂) | Flocculation | Modified charge presentation and chain stiffness for improved particle capture researchgate.net |
| Copolymer | Acrylamide | Water Treatment, Mineral Processing | High molecular weight for effective bridging flocculation mcmaster.ca |
| Terpolymer | Acrylamide, Acrylic Acid | Papermaking | Control of pitch and stickies deposition google.com |
| Branched Homopolymer | N/A (Post-reaction crosslinking) | Hair Care | Increased viscosity and conditioning effect at low concentrations googleapis.com |
Exploration of New Research Frontiers for this compound-Based Materials
Researchers are actively exploring novel applications for DADEAC-based materials that capitalize on the polymer's cationic nature, stability, and the specific properties imparted by the diethyl substituent.
Emerging Application Areas:
Electronics and Semiconductors: In a highly specialized application, PDADEAC has been identified as a potential silicon oxide etch inhibitor in etching solutions used for manufacturing silicon nitride layers google.com. This points to a frontier in high-performance additives for microfabrication.
Antimicrobial Compositions: DADEAC is being explored as a monomer for creating polymer-based antimicrobial compositions. These materials could be used independently or in conjunction with photocatalytically active inorganic particles to kill microbes on surfaces google.com.
Energy Materials: The polymer is listed as a candidate for developing water-soluble polymers for proton exchange membranes (PEMs) in fuel cells mdpi.com. Its role would be to provide a stable, ion-conducting matrix.
Personal Care Products: Beyond general conditioning, DADEAC and its derivatives are being investigated for advanced formulations in hair and skin care, where they can provide benefits such as improved feel, static control, and film formation googleapis.com.
Environmental Sensing: The development of DADEAC-based hybrid materials for sensing pollutants like orthophosphates opens a new research avenue in environmental monitoring and protection secure-platform.com.
Refined Understanding of Structure-Property-Performance Relationships of Poly(this compound)
A fundamental research direction is to build a deeper understanding of how the molecular structure of PDADEAC dictates its macroscopic properties and ultimate performance in various applications. A key focus is differentiating its behavior from the more common PDADMAC.
Key Research Questions:
Influence of Ethyl Groups: How does the presence of two ethyl groups, which are larger and more hydrophobic than methyl groups, affect the polymer's properties? This includes investigating the impact on:
Charge Density and Accessibility: The steric bulk of ethyl groups may influence the accessibility of the positive charge to anionic sites on particles or surfaces.
Hydrophobicity: Increased hydrophobicity could enhance interactions with nonpolar contaminants or alter the polymer's conformation in aqueous solutions.
Solution Rheology: The size of the substituent groups can affect chain stiffness and the viscosity of polymer solutions.
Polymer-Particle Interactions: For applications like flocculation, detailed studies are needed to understand the adsorption behavior of PDADEAC and its copolymers onto various surfaces (e.g., clays, silica) researchgate.net. This involves examining the structure of the adsorbed polymer layer and its role in particle destabilization.
Comparative Studies: Direct, systematic comparisons of the performance of PDADEAC and PDADMAC (with equivalent molecular weights and charge densities) in various applications are necessary. Such studies will clarify the specific advantages offered by the diethyl substitution and guide the rational design of future polymers.
Q & A
Q. Example Contradiction Resolution :
| Study | Concentration (µg/mL) | Exposure Time (h) | Cell Viability (%) |
|---|---|---|---|
| A | 10 | 24 | 45 |
| B | 10 | 48 | 20 |
| Conclusion: Prolonged exposure increases toxicity. |
Which analytical methods are most effective for quantifying DADEAC in environmental samples?
Basic
Liquid-liquid extraction (LLE) with dichloromethane followed by HPLC paired with charged aerosol detection (CAD) provides sensitivity down to 0.1 µg/mL. For complex matrices (e.g., wastewater), solid-phase extraction (SPE) using C18 cartridges improves recovery rates (>90%) .
Q. Step-by-Step Workflow :
Extraction : Mix 50 mL sample with 15 mL dichloromethane.
Phase separation : Centrifuge at 3000 rpm for 10 minutes.
Concentration : Evaporate under nitrogen and reconstitute in 5 mL methanol.
Analysis : Inject into HPLC-CAD (C18 column, 0.1% formic acid mobile phase).
How do structural modifications in DADEAC copolymers affect their flocculation efficiency?
Advanced
Copolymers with 20–30% DADEAC and acrylamide exhibit superior flocculation due to balanced charge density and chain flexibility. Efficiency is quantified via jar tests (turbidity reduction >90% at 10 ppm dosage). Advanced characterization includes zeta potential measurements (target: +25 mV) and atomic force microscopy (AFM) to assess polymer-particle interactions .
Q. Optimization Table :
| DADEAC Content (%) | Zeta Potential (mV) | Turbidity Reduction (%) |
|---|---|---|
| 10 | +15 | 70 |
| 30 | +28 | 95 |
What methodologies validate the environmental stability of DADEAC degradation byproducts?
Advanced
Use high-resolution mass spectrometry (HRMS) and ion chromatography to identify chlorinated intermediates. Accelerated degradation studies under UV light (254 nm) simulate environmental conditions. Ecotoxicity is assessed via Daphnia magna 48-hour LC50 tests, with results compared to OECD 202 guidelines .
Degradation Pathway Example :
DADEAC → Diethylamine + Chloride → Nitrosamines (under UV).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
